(R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide
Overview
Description
- (R,R)-(+)-N,N’-Bis(alpha-methylbenzyl)sulfamide is a chiral compound with the molecular formula C16H20N2O2S. It is used as a chiral ligand and catalyst in asymmetric synthesis.
Synthesis Analysis
- The synthesis of this compound involves the reaction of (R,R)-(+)-N,N’-Bis(alpha-methylbenzyl)amine with sulfur dioxide to form the sulfamide.
Molecular Structure Analysis
- The molecular structure of (R,R)-(+)-N,N’-Bis(alpha-methylbenzyl)sulfamide includes two benzyl groups attached to a central nitrogen atom, along with a sulfonamide group.
Chemical Reactions Analysis
- (R,R)-(+)-N,N’-Bis(alpha-methylbenzyl)sulfamide can participate in various chemical reactions, including nucleophilic substitutions, reductions, and coordination reactions.
Physical And Chemical Properties Analysis
- Melting Point : 98-100°C (lit.)
- Optical Activity : [α]20/D +80°, c = 2 in ethanol
- Appearance : White to almost white powder or crystals
Scientific Research Applications
-
- . It may also be used in resolution of a chiral arylalkylamine involving high-conversion enantioselective condensation with capric acid followed by hydrolysis to yield corresponding ®- (+)-amide .
- Results: The outcomes would also depend on the specific synthesis, but this compound is a key intermediate in many reactions .
Safety And Hazards
- Causes skin and eye irritation. Handle with care and use appropriate protective equipment.
Future Directions
- Further research could explore its applications in asymmetric synthesis and catalysis.
Remember that this analysis is based on available information, and further studies may reveal additional insights. 🌟
properties
IUPAC Name |
(1R)-1-phenyl-N-[[(1R)-1-phenylethyl]sulfamoyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-13(15-9-5-3-6-10-15)17-21(19,20)18-14(2)16-11-7-4-8-12-16/h3-14,17-18H,1-2H3/t13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMVQOILJDLACR-ZIAGYGMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)NC(C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NS(=O)(=O)N[C@H](C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350785 | |
Record name | (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide | |
CAS RN |
91410-68-3 | |
Record name | (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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